molecular formula C18H20N4O2 B6490848 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea CAS No. 891091-47-7

3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea

Cat. No.: B6490848
CAS No.: 891091-47-7
M. Wt: 324.4 g/mol
InChI Key: DZTXESDVNFVZBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea is a urea derivative featuring a pyrrolidinone core substituted with 4-methylphenyl and 4-methylpyridin-2-yl groups. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(4-methylpyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-12-3-5-15(6-4-12)22-11-14(10-17(22)23)20-18(24)21-16-9-13(2)7-8-19-16/h3-9,14H,10-11H2,1-2H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTXESDVNFVZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=NC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article reviews various studies that explore its biological properties, particularly focusing on its anticancer activity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described structurally as follows:

  • Molecular Formula : C17H19N3O3
  • Molecular Weight : 313.35 g/mol
  • IUPAC Name : 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives of urea compounds, including the target compound. The antiproliferative activity has been evaluated against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC-3 (prostate cancer).

Key Findings:

  • In Vitro Studies :
    • The compound exhibited significant antiproliferative effects across multiple cancer cell lines.
    • IC50 values were calculated, indicating the concentration required to inhibit cell growth by 50%. For instance, a closely related compound demonstrated an IC50 of 2.39 μM against A549 cells and 3.90 μM against HCT116 cells .
  • Mechanisms of Action :
    • Molecular docking studies suggest that the urea moiety and pyridine ring can form hydrogen bonds with key amino acids in target proteins such as BRAF, which is implicated in cancer cell proliferation . This interaction may inhibit the downstream signaling pathways essential for tumor growth.

Structure-Activity Relationships (SAR)

The SAR analysis has provided insights into how modifications to the urea structure influence biological activity:

  • Substituents on the pyridine ring significantly affect potency. For example, variations in the position and nature of substituents can enhance binding affinity and selectivity for target proteins.
CompoundIC50 (A549)IC50 (HCT116)Comments
Target Compound2.39 μM3.90 μMComparable to sorafenib
Sorafenib2.12 μM2.25 μMPositive control

Study 1: Evaluation Against Cancer Cell Lines

In a comprehensive study published in Nature Communications, various urea derivatives were synthesized and tested for their antiproliferative effects. The study concluded that compounds similar to 3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1-(4-methylpyridin-2-yl)urea showed promising results as potential anticancer agents due to their ability to inhibit key signaling pathways involved in tumor growth .

Study 2: Binding Affinity Analysis

Another study focused on the binding interactions of the compound with bovine serum albumin (BSA), demonstrating its potential for drug formulation applications. The binding affinity was assessed using fluorescence quenching methods, indicating strong interactions that could enhance bioavailability in therapeutic settings .

Comparison with Similar Compounds

Chalcone Derivatives (Propenone Backbone)

Chalcones, such as (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, share substituents like 4-methylphenyl with the target compound but differ in their propenone backbone . Key comparisons include:

  • Dihedral Angles : In chalcones, dihedral angles between aromatic rings range from 7.14° to 56.26°, influencing crystallographic packing and intermolecular interactions . The urea linkage in the target compound may permit variable angles between its aromatic groups, affecting solubility and crystal lattice stability.
  • Bioactivity: Chalcones are studied for anticancer and anti-inflammatory properties.

Urea Derivatives with Triazine Moieties

1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)-phenyl]-3-(4-methylphenyl)urea (Compound 12) shares the urea and 4-methylphenyl groups with the target compound but incorporates a morpholino-triazine moiety .

  • Synthetic Yield: Compound 12 was synthesized in 33% yield via reaction of an aniline derivative with 4-methylphenyl isocyanate .

Pyrrolidine/Pyrrolidinone-Containing Compounds

2-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridine (Compound 17) shares the 4-methylphenyl and pyridine substituents but replaces the pyrrolidinone with a pyrrolidine ring .

  • Hydrogen Bonding: The pyrrolidinone’s carbonyl group in the target compound provides a hydrogen-bond acceptor, absent in Compound 17’s pyrrolidine. This could enhance interactions with polar biological targets.
  • Metabolic Stability: Pyrrolidinones (lactams) are generally more metabolically stable than pyrrolidines due to reduced susceptibility to oxidative degradation.

Research Findings and Implications

  • Crystallographic Behavior : While chalcones exhibit wide dihedral angles (7.14°–56.26°), the urea linker in the target compound may adopt angles optimized for crystal packing or target binding, warranting further crystallographic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.